2-(3-Nitrophenyl)-N,N-dipropylacetamide
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Overview
Description
2-(3-Nitrophenyl)-N,N-dipropylacetamide is an organic compound that belongs to the class of aromatic amides It features a nitrophenyl group attached to an acetamide moiety, with two propyl groups bonded to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)-N,N-dipropylacetamide typically involves the reaction of 3-nitrobenzoyl chloride with N,N-dipropylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenyl)-N,N-dipropylacetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products
Reduction: 2-(3-Aminophenyl)-N,N-dipropylacetamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: 3-Nitrobenzoic acid and N,N-dipropylamine.
Scientific Research Applications
2-(3-Nitrophenyl)-N,N-dipropylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenyl)-N,N-dipropylacetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrophenyl group can participate in redox reactions, while the amide moiety can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Nitrophenyl)-N,N-dipropylacetamide: Similar structure but with the nitro group in the para position.
2-(3-Nitrophenyl)-N,N-diethylacetamide: Similar structure but with ethyl groups instead of propyl groups.
2-(3-Nitrophenyl)-N,N-dipropylpropionamide: Similar structure but with a propionamide moiety instead of an acetamide moiety.
Uniqueness
2-(3-Nitrophenyl)-N,N-dipropylacetamide is unique due to its specific substitution pattern and the presence of propyl groups, which can influence its physical and chemical properties, such as solubility, reactivity, and biological activity. The position of the nitro group and the length of the alkyl chains can significantly impact the compound’s interactions with other molecules and its overall behavior in various applications.
Properties
IUPAC Name |
2-(3-nitrophenyl)-N,N-dipropylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-3-8-15(9-4-2)14(17)11-12-6-5-7-13(10-12)16(18)19/h5-7,10H,3-4,8-9,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKCZRBXTPHZCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CC1=CC(=CC=C1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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